molecular formula C24H19FN2O4S B11339284 Ethyl 2-({[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate

Ethyl 2-({[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate

Cat. No.: B11339284
M. Wt: 450.5 g/mol
InChI Key: BOOQILISPDFZAY-UHFFFAOYSA-N
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Description

ETHYL 2-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of fluorinated aromatic rings, oxazole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, which is then coupled with the fluorinated phenyl group. The thiophene ring is introduced in subsequent steps, followed by the esterification to form the ethyl carboxylate group. Common reagents used in these reactions include various halogenated intermediates, organometallic reagents, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents such as dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens, alkyl groups, or other functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its aromatic and heterocyclic components could be useful in the design of organic semiconductors or other advanced materials.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile starting point for various synthetic pathways.

Mechanism of Action

The mechanism by which ETHYL 2-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling cascades, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[5-(3-CHLORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE
  • ETHYL 2-[5-(3-BROMO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE
  • ETHYL 2-[5-(3-IODO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE

Uniqueness

The presence of the fluorine atom in ETHYL 2-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE imparts unique properties such as increased metabolic stability, enhanced binding affinity to biological targets, and improved pharmacokinetic profiles compared to its halogenated analogs.

Properties

Molecular Formula

C24H19FN2O4S

Molecular Weight

450.5 g/mol

IUPAC Name

ethyl 2-[[5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carbonyl]amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C24H19FN2O4S/c1-3-30-24(29)21-17(15-7-5-4-6-8-15)13-32-23(21)26-22(28)19-12-20(31-27-19)16-10-9-14(2)18(25)11-16/h4-13H,3H2,1-2H3,(H,26,28)

InChI Key

BOOQILISPDFZAY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=NOC(=C3)C4=CC(=C(C=C4)C)F

Origin of Product

United States

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